REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N:13](CC)[C@H]2CC[C@H](N(CCOC)C)CC2)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].C(N1CCOCC1)C#C.C(N(CC)CC)C>CN(C=O)C.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:13][C:4]1[C:5]([CH3:12])=[C:6]([CH:11]=[C:2]([Br:1])[CH:3]=1)[C:7]([O:9][CH3:10])=[O:8] |^1:54,56,75,94|
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Name
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methyl 5-bromo-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methylbenzoate
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Quantity
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30 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=C(C(=O)OC)C1)C)N([C@@H]1CC[C@H](CC1)N(C)CCOC)CC
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Name
|
|
Quantity
|
25.51 g
|
Type
|
reactant
|
Smiles
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C(C#C)N1CCOCC1
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Name
|
|
Quantity
|
20.61 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
CuI
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Quantity
|
3.87 g
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Type
|
catalyst
|
Smiles
|
[Cu]I
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Name
|
|
Quantity
|
7.85 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Argon was bubbled through for further 20 min
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Duration
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20 min
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Type
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TEMPERATURE
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Details
|
cooled to room temperature
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Type
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CUSTOM
|
Details
|
The reaction was quenched with water (100 mL)
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with 10% MeOH/DCM (400 mL×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC)C=C(C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 63.7% | |
YIELD: CALCULATEDPERCENTYIELD | 126.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |